molecular formula C11H11NO B3025585 2,5-Dimethylquinolin-4(1h)-one CAS No. 52481-90-0

2,5-Dimethylquinolin-4(1h)-one

Cat. No. B3025585
CAS RN: 52481-90-0
M. Wt: 173.21 g/mol
InChI Key: DSOBBWSUYIYTLE-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and odor.



Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for the synthesis.



Molecular Structure Analysis

This involves the analysis of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reagents and conditions for the reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties like melting point, boiling point, solubility, density, molar mass, and chemical stability.


Scientific Research Applications

Structural Analysis and Synthesis

  • The structural properties of derivatives of quinolin-4(1H)-one, including 2,6-dimethylquinolin-4(1H)-one, have been determined as part of research on the synthesis and crystallography of quinoline and quinazoline derivatives. These molecules are typically planar, with a small dihedral angle between the planes of the two rings, indicating potential for various applications in molecular design and pharmaceuticals (Rajnikant et al., 2003).

Antimicrobial Activity

  • Schiff base ligands derived from quinoline compounds, like 8-hydroxy-7-formylquinoline, exhibit antimicrobial activities against various bacterial and fungal species. This indicates potential use of quinolin-4(1H)-one derivatives in developing new antimicrobial agents (El-Sonbati et al., 2016).

pH-Metric and Theoretical Studies

  • Studies involving derivatives of quinolin-4(1H)-one, like 2-[α-(o-hydroxyphenyl)ethylidenehydrazino]-4,6-dimethylquinoline, have focused on understanding their complexation properties. These studies are crucial in understanding the interactions of these compounds with other molecules, which is significant in drug development and materials science (Samy et al., 2018).

Catalysis

  • Quinolin-4(1H)-one derivatives are used in catalytic processes for the synthesis of various compounds. For example, the use of Cu(I)-1,3-dimethylbarbituric acid modified SBA-15 as a catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones highlights the utility of these compounds in chemical synthesis (Hajjami et al., 2017).

Spectroscopic Investigations

  • Spectroscopic and computational studies of molecules like 2-methyl-4-quinolinol provide insights into the molecular structure, electronic properties, and potential applications in materials science, such as in optical devices (Pourmousavi et al., 2016).

Mannich and Retro-Mannich Reactions

  • 2-Aminoquinolin-4(1H)-one has been studied under Mannich and retro-Mannich reaction conditions. These reactions are significant in organic chemistry for the synthesis of various bioactive compounds and could have implications in pharmaceutical research (Funk et al., 2017).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves potential applications and areas of future research for the compound.


properties

IUPAC Name

2,5-dimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-4-3-5-9-11(7)10(13)6-8(2)12-9/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOBBWSUYIYTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=CC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283435
Record name 2,5-dimethylquinolin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylquinolin-4(1h)-one

CAS RN

15644-83-4, 52481-90-0
Record name 2,5-Dimethyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15644-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinol,5-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dimethylquinolin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Hua, W Liu, Y Chen, J Ru, S Guo, X Yu… - Journal of Agricultural …, 2021 - ACS Publications
The development of new green fungicides based on the structural optimization of natural products can effectively solve the problems of low safety and high pathogen resistance of …
Number of citations: 20 pubs.acs.org
K Prabha, KN Vennila, KJR Prasad… - … Section E: Structure …, 2010 - scripts.iucr.org
Molecules of the title compound, C11H10ClN, are essentially planar (rms deviation for all non-H atoms = 0.009 Å) and are stacked along the a axis with the centroids of the benzene …
Number of citations: 12 scripts.iucr.org
D Velmuruganb
Number of citations: 0

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